molecular formula C8H4ClIN2 B131391 4-Chloro-6-iodoquinazoline CAS No. 98556-31-1

4-Chloro-6-iodoquinazoline

Numéro de catalogue B131391
Numéro CAS: 98556-31-1
Poids moléculaire: 290.49 g/mol
Clé InChI: BDAIUOPDSRAOKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-6-iodoquinazoline is a halogenated quinazoline derivative that serves as a key intermediate for the synthesis of various polycarbo-substituted quinazolines. It is characterized by the presence of a chlorine atom at the 4-position and an iodine atom at the 6-position on the quinazoline ring. This compound has been utilized in the development of novel compounds with potential pharmacological activities, including antiplasmodial, antibacterial, antitumor, antinociceptive, anti-inflammatory, and anticonvulsant properties .

Synthesis Analysis

The synthesis of 4-Chloro-6-iodoquinazoline and its derivatives involves various chemical reactions, including palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, and Stille couplings. These methods allow for the selective substitution of the halogen atoms with aryl or alkyl groups, leading to a diverse array of quinazoline derivatives . Additionally, solvent-free procedures have been developed to synthesize functionalized quinazolines, which are efficient and cost-effective .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-iodoquinazoline derivatives has been elucidated using spectroscopic techniques and X-ray crystallography. These studies reveal the crystal packing, hydrogen bonding, and other intermolecular interactions that stabilize the crystal structure. For instance, the crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and its packing was stabilized by hydrogen bonds and π-stacking interactions .

Chemical Reactions Analysis

4-Chloro-6-iodoquinazoline undergoes various chemical reactions, including nucleophilic attacks and coupling reactions, which are essential for the synthesis of its derivatives. The reactivity of the halogen atoms in the molecule is exploited to introduce different substituents, which can significantly alter the compound's physical, chemical, and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-iodoquinazoline derivatives are influenced by the nature and position of the substituents on the quinazoline ring. These properties include solubility, melting point, and stability, which are important for the compound's application in medicinal chemistry. The electronic absorption and emission properties of these compounds have been studied in various solvents, and the effects of substituents on intramolecular charge transfer properties have been established using UV-Vis spectroscopy and density functional theory .

Applications De Recherche Scientifique

1. Metal-Catalyzed Cross-Coupling Reactions

  • Application Summary: 4-Chloro-6-iodoquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
  • Methods of Application: One example of the application is the amination of 4-chloro-2-(furan-2-yl)-6-iodoquinazoline with isopropylamine in propan-2-ol followed by Suzuki-Miyaura cross-coupling of 2-(furan-2-yl)-6-iodo-N-isopropylquinazoline with arylboronic acids in the presence of palladium .
  • Results or Outcomes: The result of this application is the generation of novel polysubstituted derivatives .

2. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines

  • Application Summary: 4-Chloro-6-iodoquinazoline is used in the synthesis of polycarbo-substituted quinazolines, which have rich biological activities and interesting photophysical properties .
  • Methods of Application: The reactivity of the 2-aryl-4-chloro-6-iodoquinazolines towards palladium catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, and successive Sonogashira/Stille) reactions to afford novel unsymmetrical polycarbo-substituted quinazolines has been evaluated .
  • Results or Outcomes: The result of this application is the synthesis of novel unsymmetrical polycarbo-substituted quinazolines .

3. Synthesis of Lapatinib

  • Application Summary: 4-Chloro-6-iodoquinazoline is used as an intermediate in the synthesis of Lapatinib , a dual tyrosine kinase inhibitor that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells .
  • Results or Outcomes: The result of this application is the synthesis of Lapatinib, a drug used for the treatment of breast cancer .

4. Synthesis of Polycarbo- or Polyheteroatom-Substituted Derivatives

  • Application Summary: Halogenated quinazolinones and quinazolines, such as 4-Chloro-6-iodoquinazoline, are used to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives .
  • Results or Outcomes: The result of this application is the generation of novel polycarbo- or polyheteroatom-substituted derivatives .

5. Synthesis of Ghrelin Receptor and Vasopressin V1b Receptor Antagonists

  • Application Summary: 4-Chloro-6-iodoquinazoline is used in the synthesis of ghrelin receptor and vasopressin V1b receptor antagonists . These antagonists have potential applications in the treatment of various diseases.
  • Results or Outcomes: The result of this application is the synthesis of ghrelin receptor and vasopressin V1b receptor antagonists .

6. Synthesis of Aurora A Inhibitors

  • Application Summary: 4-Chloro-6-iodoquinazoline is used in the synthesis of Aurora A inhibitors . These inhibitors have potential applications in the treatment of various diseases.
  • Results or Outcomes: The result of this application is the synthesis of Aurora A inhibitors .

Safety And Hazards

4-Chloro-6-iodoquinazoline may cause serious eye irritation, respiratory irritation, and skin irritation . It should be stored under inert gas and in a dark place at 2-8°C .

Propriétés

IUPAC Name

4-chloro-6-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAIUOPDSRAOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457722
Record name 4-Chloro-6-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodoquinazoline

CAS RN

98556-31-1
Record name 4-Chloro-6-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-iodoquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) suspension of 6-iodoquinazolin-4-ol (107.6 g, 396 mmol) and DIEA (138 mL, 791 mmol) in dichloroethane (600 mL) was added POCl3 (44.25 mL, 475 mmol). After heating to 90° C. for 16 hours, the reaction mixture was cooled to room temperature and the crystals (73.8 g) collected by filtration. The filtrate was concentrated under reduced pressure and azeotroped twice with toluene. The solids (8.3 g) were triturated with isopropanol (450 mL) and cooled in an ice bath before collecting by filtration and drying under high vacuum. The two solids were combined to provide the product (82.1 g, 71%) as white solid.
Quantity
107.6 g
Type
reactant
Reaction Step One
Name
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
44.25 mL
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

To a stirred solution of anhydrous dimethyl foramide (DMF) (3.20 ml) in 1,2-dichloroethane (DCE) (10 ml), cooled in an ice-water bath, is added dropwise under nitrogen a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml). A white precipitate forms during the addition. After the end of addition the cold bath is removed and the reaction mixture is stirred at room temperature for 5 minutes. 6-Iodo-quinazolin-4-ol (5.0 g, 18 mmol) is added in portions via scoopula under nitrogen flow and the mixture is heated immediately to reflux. Heating is continued for 4.5 hours, followed by cooling to room temperature. The reaction mixture is poured into excess ice-water mixture (approximately 300 ml) and extracted with DCM (approximately 500 ml). The aqueous layer is further extracted with DCM (2×50 ml). The combined organic extracts are dried (Na2SO4) and concentrated under reduced pressure to yield 5.2 g (99%) of desired product as a tan solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
99%

Synthesis routes and methods III

Procedure details

6-Iodoquinazolin-4(3H)-one (10 g, 37 mmol) was refluxed in POCl3 (100 mL) overnight. Then POCl3 was removed in vacuo. The residue was dissolved in CH2Cl2 (500 mL). The organic phase was washed with water (100 mL) and dried (MgSO4). Then CH2Cl2 was removed in vacuo and 1404-174 was obtained (5.7 g, 53%): LC-MS: 291 [M+1]+, 1H NMR (CDCl3): δ 7.81 (d, J=9.0 Hz, 1 H), 8.21 (dd, J=9.0 Hz, J2=1.8 Hz, 1 H), 8.65 (d, J=1.8 Hz, 1 H), 9.06 (s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 6-iodoquinazolin-4(3H)-one (1.70 g, 6.25 mmol) in SOCl2 (10 mL) was dropped a few drops of DMF, and then it was heated at 90° C. for 5 hours. After excess SOCl2 was removed under reduced pressure, to it was added CH2Cl2 and water, and neutralized with saturated NaHCO3 solution. The aqueous was extracted with CH2Cl2 three times. Extracts were dried over MgSO4 and concentrated under reduced pressure to afford 4-chloro-6-iodoquinazoline as solid (1.266 g, 70%). 1H NMR (300 MHz, CDCl3) δ 9.07 (s, 1H), 8.67 (d, 1H), 8.22 (dd, 1H), 7.81 (d, 1H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 5-iodoanthranilic acid (9.96 g, 37.9 mmol) and formamidine acetate (4.20 g, 40.3 mmol) (adapted from J. Org. Chem. 51:616, 1986) in absolute EtOH (80 mL) was refluxed under air for 2 h. The smoky amber solution with heavy white precipitate was then concentrated under reduced pressure at 90° C., and residual protic solvent was removed with toluene rotary evaporation (2×100 mL) at 90° C. The resulting sticky tan solid was treated with a thick white slurry of Vilsmeier-Haack reagent in one portion under air at rt. [The Vilsmeier-Haack reagent was prepared by the addition of a solution of oxalyl chloride (10.9 mL, 125 mmol) in DCE (44 mL) to a solution of DMF (6.7 mL, 87 mmol) in DCE (21 mL) dropwise over 10 min at 0° C. with vigorous stirring. The ice bath was removed immediately following completion of oxalyl chloride addition, and the white slurry was stirred at “rt” for 5 min before transfer to the crude 4-hydroxy-6-iodo-quinazoline intermediate.] The reaction was then refluxed under air (oil bath 110° C.) for 1 h 15 min, and the resulting homogeneous brown solution was allowed to cool to rt, at which point a heavy precipitate formed. The reaction was poured into ice water (300 mL) and extracted with DCM (3×250 mL). The opaque organic layers were combined, dried (Na2SO4), and filtered to provide a clear red amber filtrate. Concentration under reduced pressure, followed by toluene rotary evaporation at 90° C. to remove potentially reactive volatiles, afforded the title compound as a tan powder (8.41 g, 94% from iodoanthranilic acid) suitable for treatment with LiHMDS in the next step. 1H-NMR (300 MHz, CDCl3) δ 9.07 (s, 1H), 8.67 (dd, 1H), 8.22 (dd, 1H), 7.81 (d, 1H).
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-iodoquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-iodoquinazoline
Reactant of Route 3
4-Chloro-6-iodoquinazoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-iodoquinazoline
Reactant of Route 5
4-Chloro-6-iodoquinazoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-iodoquinazoline

Citations

For This Compound
29
Citations
MD Gaul, Y Guo, K Affleck, GS Cockerill… - Bioorganic & medicinal …, 2003 - Elsevier
… Treatment of 4-chloro-6-iodoquinazoline 8 with the appropriately substituted anilines in warm isopropanol afforded the 4-anilino-6-iodoquinazoline in high yields (>80%) using a simple …
Number of citations: 63 www.sciencedirect.com
MJ Mphahlele, MM Maluleka - Molecules, 2014 - mdpi.com
… Ripin et al., previously subjected 4-chloro-6-iodoquinazoline 51 to BOC-protected propargylamine 52 in the presence of PdCl 2 (PPh 3 ) 2 -CuI catalyst mixture and i-Pr 2 NH in THF at rt …
Number of citations: 31 www.mdpi.com
VK Sharma, A Barde, S Rattan - ARKIVOC: Online Journal of Organic …, 2021 - arkat-usa.org
… L4 was reacted with 4-chloro-6-iodoquinazoline L5 to afford L6. Suzuki-Miyaura (SM) … ; b) Pd/C, hydrogen gas, EtOH/THF; c) 4-chloro-6-iodoquinazoline L5, propan-2-ol, 70 C; d) (5-…
Number of citations: 2 www.arkat-usa.org
G Liu, YJ Huang, K Cao, CN Ji, L Sun, SG Xu, XG Liu - Afinidad, 2016 - raco.cat
… white solid, yield 62.5%, mp 152154 C (mp 154-155 C11); 6-bromo-4-chloroquinazoline (4c): yellowish solid, yield 34.2%, mp 162-164 C (mp 164166 C12); 4-chloro-6-iodoquinazoline (…
Number of citations: 3 www.raco.cat
R Sicard, J Dhuguru, W Liu, N Patel, R Landgraf… - Bioorganic & medicinal …, 2012 - Elsevier
… Synthesis of DMAQ was achieved in two steps via condensation of benzyl amine with 4-chloro-6-iodoquinazoline followed by the palladium catalyzed coupling of N,N-dimethyl-4-…
Number of citations: 12 www.sciencedirect.com
M Li, D Wang, Q Li, F Luo, T Zhong, H Wu… - International Journal of …, 2023 - mdpi.com
… The residue was purified through a column chromatography on silica with EtOAc/PE to afford 4-chloro-6-iodoquinazoline 2 as white flocculent (2.27 g, 7.81 mmol, 86.83% yield), ESI-MS…
Number of citations: 1 www.mdpi.com
L Chi, L Hao, Z Cai, D Kong, Y Wang, W Qin… - Russian Journal of …, 2022 - Springer
Based on the molecular docking simulation and structure of larotrectinib, some larotrectinib derivatives as antitumor compounds were designed and synthesized. The antitumor activities …
Number of citations: 1 link.springer.com
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
… The reaction of compound (8.1.169) with 4-chloro-6-iodoquinazoline (8.1.170) in isopropyl alcohol under reflux yielded N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-…
Number of citations: 1 www.sciencedirect.com
DHB Ripin, DE Bourassa, T Brandt… - … process research & …, 2005 - ACS Publications
… To a clean and dry nitrogen-purged 300-gal glass-lined reactor was charged 5.7 kg (20 mol) of 4-chloro-6-iodoquinazoline (7), 247 g (0.35 mol) of trans-bis-triphenylpalladium chloride, …
Number of citations: 91 pubs.acs.org
M Elsocht, P Giron, L Maes, W Versées… - International Journal of …, 2021 - mdpi.com
… The title compound was prepared following general procedure Section 4.1.3, from 4-Chloro-6-iodoquinazoline 12j (0.030 g, 0.10 mmol, 1.0 equiv.), 4-fluorobenzylamine (0.017 mL, 0.15 …
Number of citations: 5 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.